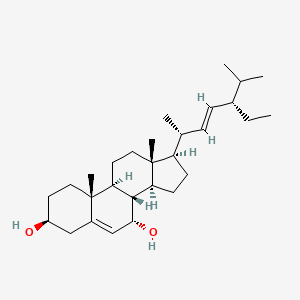

7alpha-Hydroxystigmasterol

Description

Contextualization within Oxysterol and Phytosterol Metabolism Research

Phytosterols (B1254722) are structurally similar to cholesterol and are integral components of plant cell membranes. When consumed by humans, they can influence cholesterol metabolism. Oxysterols, on the other hand, are oxidized derivatives of cholesterol or phytosterols. The study of 7alpha-Hydroxystigmasterol lies at the intersection of these two areas.

The metabolic pathways of phytosterols and their oxidized products are of significant interest due to their potential health implications. The oxidation of phytosterols can occur during food processing or within the body. researchgate.net The resulting oxysterols, including 7alpha-hydroxylated forms, can have different biological effects than their parent compounds. researchgate.netresearchgate.net Research in this area aims to understand how these compounds are formed, absorbed, and metabolized, and what their ultimate effects are on human health. researchgate.net

The hydroxylation at the 7-alpha position is a key metabolic step. In mammals, the enzyme cholesterol 7-alpha-hydroxylase (CYP7A) is responsible for the 7-alpha hydroxylation of cholesterol, a critical step in bile acid synthesis. nih.gov While CYP7A was initially thought to be highly specific for cholesterol, studies have shown it can also act on other sterols, including certain oxysterols. nih.gov This raises questions about the potential for similar enzymatic processes to metabolize plant-derived sterols like stigmasterol (B192456) into their 7-alpha hydroxylated forms within the human body.

Overview of its Significance in Biological Systems and Research

The significance of this compound in biological systems is an active area of investigation, with research pointing towards several potential bioactivities. It has been isolated from various plant sources, including the medicinal herb Leucas cephalotes. scielo.br

Preliminary research, primarily from in vitro studies, suggests that this compound possesses a range of biological properties that are of interest to the scientific community. These include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The presence of the hydroxyl group can affect how the molecule interacts with cell membranes and various molecular targets, leading to these observed activities.

The anti-inflammatory potential of this compound is a key area of focus. Studies have shown that derivatives of stigmasterol can modulate the production of inflammatory cytokines. Furthermore, the antioxidant properties of this compound are being explored, with research indicating it may help reduce oxidative stress by scavenging reactive oxygen species (ROS).

In the context of cancer research, initial findings suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). nih.gov For instance, it has been observed to activate caspase-3, a key enzyme in the apoptotic pathway, in colon cancer cells.

Emerging evidence also points to potential neuroprotective benefits. Its ability to modulate lipid metabolism and reduce neuroinflammation suggests it could be a compound of interest in the study of neurodegenerative diseases. mdpi.com The parent compound, stigmasterol, has been shown to have neuroprotective effects through various mechanisms, including reducing amyloid plaque formation and protecting against glutamate-induced toxicity. mdpi.com

Detailed Research Findings

Academic research has begun to elucidate the specific biological activities of this compound, with in vitro studies providing the primary body of evidence. These investigations have explored its effects on various cell types and molecular pathways.

One area of significant interest is its anti-inflammatory activity . In vitro studies have demonstrated its capacity to modulate the production of cytokines, which are key signaling molecules in the inflammatory response. For instance, research on stigmasterol derivatives has shown a reduction in pro-inflammatory cytokines like TNF-α and IL-6 in different cell lines.

The antioxidant properties of this compound have also been a subject of study. Cellular models have indicated its ability to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and boosting the activity of the body's own antioxidant enzymes. This suggests a protective role against the cellular damage caused by oxidative processes.

In the realm of anticancer research , this compound has shown potential. chemfaces.comchemfaces.com Studies have indicated that it can hinder the proliferation of cancer cells through mechanisms such as inducing apoptosis and causing cell cycle arrest. A specific example is the activation of caspase-3 in colon cancer cells, which leads to increased apoptosis and a decrease in cell viability.

Furthermore, there is growing evidence for the neuroprotective effects of this compound. Its potential to influence lipid metabolism and decrease neuroinflammation makes it a candidate for further investigation in the context of neurodegenerative conditions. The parent compound, stigmasterol, has been noted for its neuroprotective potential, including its ability to inhibit acetylcholinesterase and reduce the cleavage of amyloid precursor protein. mdpi.comfrontiersin.orgnih.gov

Below is a table summarizing some of the reported biological activities of this compound from in vitro studies:

| Biological Activity | Mechanism of Action | Study Type |

| Anti-inflammatory | Inhibition of cytokine production | In vitro |

| Antioxidant | Scavenging of ROS; enhancement of antioxidant enzyme activity | In vitro |

| Anticancer | Induction of apoptosis; activation of caspases | In vitro (colon cancer cells) |

| Neuroprotective | Modulation of lipid metabolism; reduction of neuroinflammation | In vitro/In vivo |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNNWDOFSGOYEK-KQASBSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogeographical Distribution

Identification in Specific Plant Species

7alpha-Hydroxystigmasterol is a naturally occurring phytosterol that has been identified in a variety of plant species across different families. Its presence is particularly noted in the Asteraceae (sunflower) family. For instance, it has been isolated from Helianthus tuberosus, commonly known as the Jerusalem artichoke, particularly in specimens from the salinized soils of Laizhou in China. researchgate.net The compound has also been documented in Gynura japonica and Duhaldea cappa, both belonging to the Asteraceae family.

Beyond the Asteraceae family, this compound has been found in plants from other families as well. In the Lamiaceae family, it has been isolated from the whole herb of Leucas cephalotes, a medicinal plant used in traditional Nepalese medicine. researchgate.net The compound has also been identified in Schleichera oleosa, a tree found in the teak forests of regions like India and Southeast Asia. researchgate.net Additionally, research has indicated its presence in plants belonging to the Leguminosae family. medchemexpress.cn

Studies on transgenic Arabidopsis thaliana plants have also shed light on the occurrence of hydroxylated sterols. These studies identified 7α-hydroxy forms of various sterols, including stigmasterol (B192456), indicating the plant's metabolic pathways can produce this compound. nih.gov The identification of this compound across these diverse plant species highlights its widespread, albeit often in small quantities, distribution in the plant kingdom.

| Plant Species | Family | Reference |

|---|---|---|

| Helianthus tuberosus (Jerusalem artichoke) | Asteraceae | researchgate.net |

| Gynura japonica | Asteraceae | |

| Duhaldea cappa | Asteraceae | |

| Leucas cephalotes | Lamiaceae | researchgate.net |

| Schleichera oleosa | Sapindaceae | researchgate.net |

| Unnamed species | Leguminosae | medchemexpress.cn |

| Arabidopsis thaliana (transgenic) | Brassicaceae | nih.gov |

Detection in Biological Matrices and Model Systems (Non-Human)

The detection of this compound extends beyond the plant kingdom to various non-human biological matrices and model systems, often as a result of metabolic processes. In animal models, studies have shown its presence in the serum and liver of mice fed diets containing oxyphytosterols. researchgate.net Specifically, in these mice, 7α-hydroxyphytosterols were more prominent in the serum and liver than other phytosterol oxides. researchgate.net

Research utilizing rat liver microsomes has been instrumental in understanding the enzymatic formation of hydroxylated sterols. These in vitro systems have demonstrated the 7α-hydroxylation of cholesterol and other sterols, a key step in bile acid synthesis. nih.govnih.gov For example, rat liver microsomes can catalyze the oxidation of cholesterol to 7alpha-hydroxycholesterol. nih.gov Furthermore, these microsomal preparations have been shown to catalyze the 7α-hydroxylation of cholestanol, indicating that a double bond at the 5-position is not a prerequisite for this enzymatic reaction. nih.gov

The formation of this compound and related compounds has also been observed in food processing. For instance, small amounts of 7α- and 7β-hydroxystigmasterol have been detected in oil samples used for frying. researchgate.net

| Biological Matrix/Model System | Organism/System | Finding | Reference |

|---|---|---|---|

| Serum and Liver | Mouse (Mus musculus) | Detected after feeding with a diet containing oxyphytosterols. | researchgate.net |

| Liver Microsomes | Rat (Rattus norvegicus) | Catalyzed the 7α-hydroxylation of cholesterol and cholestanol. | nih.govnih.gov |

| Frying Oil | Food Processing Model | Detected in oil samples after frying. | researchgate.net |

Biosynthesis and Metabolic Pathways

The formation of 7alpha-Hydroxystigmasterol is a multi-step process that begins with the synthesis of its precursor, stigmasterol (B192456), a prominent phytosterol (plant sterol). The subsequent hydroxylation of stigmasterol can occur through both enzymatic and non-enzymatic routes.

Biological Roles and Functional Implications in Non Human Systems

Role in Plant Physiology and Development

Phytosterols (B1254722), a class of molecules to which 7alpha-Hydroxystigmasterol belongs, are fundamental components of plant cells, playing roles analogous to cholesterol in animal cells. They are integral to various physiological and developmental processes, from maintaining membrane structure to responding to environmental cues.

Plant sterols are crucial for regulating the physical properties of cellular membranes. nih.govnih.gov Stigmasterol (B192456), the precursor to this compound, is a major phytosterol involved in modulating membrane fluidity and integrity. nih.govnih.gov Unlike cholesterol, which generally increases order in membranes, phytosterols like stigmasterol can reduce the molecular order, thereby altering membrane fluidity. researchgate.netresearchgate.net The structure of the sterol's side chain plays a significant role in its interaction with phospholipids; the ethyl group in stigmasterol and sitosterol (B1666911) makes them less efficient than cholesterol at ordering membrane bilayers. nih.govresearchgate.net

Studies have shown that stigmasterol influences the permeability and fluidity of the plasma membrane. nih.gov Higher incorporation of stigmasterol into membranes can affect these characteristics, which is critical for the cell's response to environmental changes. nih.govresearchgate.net The ratio of different sterols, such as stigmasterol to sitosterol, is a key factor that plant cells regulate to maintain optimal membrane function under various conditions. nih.gov By influencing membrane cohesion, phytosterols help protect plant membranes from being overly sensitive to temperature fluctuations. nih.gov The introduction of a hydroxyl group at the 7-alpha position is expected to further modify the molecule's polarity and its interaction with the phospholipid heads of the membrane, potentially altering local membrane curvature and domain formation.

Sterols are increasingly recognized not just as structural components but also as important regulatory molecules in plant signaling pathways. nih.govnih.gov There is evidence suggesting that sterols may work in conjunction with hormone-mediated signaling to control plant metabolism and development. nih.gov Changes in the content of stigmasterol have been observed during gravitropic stimulation, the process by which plants direct their growth in response to gravity. nih.gov

Gravitropism involves the perception of gravity, signal transduction, and an asymmetrical growth response, processes in which plant hormones like auxin play a central role. frontiersin.orgmdpi.comfrontiersin.org The regulation of auxin synthesis and transport is influenced by plant sterols. nih.gov While direct evidence for this compound is limited, the involvement of its precursor, stigmasterol, in processes like gravitropism and its interplay with phytohormones such as abscisic acid (ABA) and salicylic (B10762653) acid (SA) suggest a potential role. nih.gov Phytohormone treatments have been shown to induce organ-specific changes in the activity of C22-sterol desaturase, the enzyme that produces stigmasterol from β-sitosterol, highlighting a link between hormone signaling and sterol balance. nih.gov

Stigmasterol has been identified as a "stress sterol" due to its accumulation in plants in response to a wide range of environmental challenges. nih.govresearchgate.net This accumulation is a key part of the plant's adaptation mechanism to both abiotic and biotic stresses. researchgate.net

Abiotic Stress: Plants adjust their stigmasterol content when faced with abiotic stressors such as unfavorable temperatures, drought, UV radiation, and high salinity. nih.govresearchgate.netnih.gov The enzyme AtCYP710A1, which converts sitosterol to stigmasterol in Arabidopsis, has been shown to be important for tolerance to both high and low temperature stress. nih.gov The accumulation of stigmasterol helps maintain membrane fluidity and integrity under these stressful conditions, enhancing the plant's defense capabilities against damage from reactive oxygen species (ROS). researchgate.net

Biotic Stress: In response to biotic threats like pathogen attacks, plants also modulate their sterol composition. nih.gov For instance, inoculation of Arabidopsis with Pseudomonas syringae induces the biosynthesis of stigmasterol. nih.gov Similarly, infection with the fungal pathogen Verticillium dahliae leads to an increased ratio of stigmasterol to β-sitosterol. nih.gov This change in sterol balance is believed to be a crucial part of the plant's defense response, altering membrane properties to hinder pathogen invasion or signaling.

In Vitro Biological Activities and Cellular Mechanisms (Non-Human Cell Lines)

This compound and related phytosterols have demonstrated significant activity in modulating key cellular signaling pathways in non-human cell lines, particularly those involved in apoptosis and cell cycle control.

A closely related compound, 7α-hydroxy-β-sitosterol, was found to be cytotoxic to several human tumor cell lines while having minimal effects on normal cells. nih.gov This compound induced apoptosis in MCF-7 breast tumor cells and caused cell cycle arrest. nih.gov Similarly, stigmasterol has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer and hepatoma cells. researchgate.netmdpi.com The mechanism often involves the induction of endoplasmic reticulum and mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) production and calcium overload, which are key triggers for programmed cell death. mdpi.com

However, the effect of 7alpha-hydroxylation can be context-dependent. In one study using mouse thymocytes, 7alpha-hydroxylation of other oxysterols, such as 25-hydroxycholesterol, was found to abolish their ability to induce apoptosis. nih.gov This suggests that 7alpha-hydroxylation could be a regulatory mechanism to protect certain cell types from the toxic effects of oxysterols. nih.gov

| Compound | Cell Line | Observed Effects | Key Findings |

|---|---|---|---|

| 7α-hydroxy-β-sitosterol | MCF-7 (Human Breast Cancer) | Apoptosis Induction, Cell Cycle Arrest | Decreased viable cell population from 91.2% to 45.1%. nih.gov |

| Stigmasterol | HepG2 (Human Hepatoma) | Apoptosis Induction, Cell Cycle Arrest | Induced G1 arrest and modulated expression of Bcl-2, Bax, and caspases. researchgate.net |

| Stigmasterol | ES2, OV90 (Human Ovarian Cancer) | Apoptosis Induction, ROS Production | Increased mitochondrial calcium levels and activated the ER-mitochondrial axis. mdpi.com |

| 7α,25-dihydroxycholesterol | Mouse Thymocytes | No Apoptosis Induction | 7alpha-hydroxylation abolished the apoptotic effect of the parent oxysterol. nih.gov |

Oxysterols, the class of molecules that includes this compound, are known to have a wide range of effects on the immune system, influencing everything from immune cell maturation and migration to innate and humoral immune responses. nih.gov Stigmasterol has been identified as a potential immunomodulatory agent. nih.gov

In cellular models, oxysterols can exert their effects through various mechanisms. For example, 7α,25-dihydroxycholesterol, an oxysterol related to the subject compound, is a ligand for the EBI2 receptor, which plays a role in recruiting immune cells. nih.gov Activation of this pathway can reduce the growth of pathogens like M. tuberculosis in primary human monocytes by enhancing autophagy and modulating cytokine expression. nih.gov Studies on stigmasterol have shown it can regulate the balance of different T-cell populations, which is crucial for mounting an effective anti-tumor immune response. mdpi.com These findings from related compounds suggest that this compound could potentially influence immune responses by modulating cell signaling and function in various immune cell types.

Demonstrated Antioxidant Activities in Vitro

Phytosterols and their oxidation products are known to possess antioxidant properties. nih.gov While the broader class of phytosterols has been evaluated for antioxidant effects against lipid peroxidation, specific data from comprehensive in vitro antioxidant assays for this compound are not extensively detailed in the current body of scientific literature. nih.govnih.gov Generally, the antioxidant activity of sterols is attributed to their ability to act as radical scavengers and physical stabilizers in membranes. nih.gov The oxidative stability of oils containing stigmasterol has been studied, noting the formation of its oxidation products, including 7-hydroxylated derivatives, during processes like frying. nih.gov However, detailed studies quantifying the specific radical scavenging capacity of this compound through common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are limited. Further research is required to fully elucidate and quantify the intrinsic antioxidant potential of this specific compound.

Anti-proliferative Effects on Specific Cancer Cell Lines (In Vitro Studies)

The anti-proliferative potential of hydroxylated phytosterols has been investigated against various cancer cell lines in vitro. Notably, 7α-hydroxy-β-sitosterol, a closely related phytosterol oxide, has demonstrated cytotoxic effects on human breast (MCF-7), liver, and oral cancer cell lines, while showing minimal impact on normal cell controls. nih.gov In MCF-7 breast adenocarcinoma cells, this compound was found to induce apoptosis by downregulating the ERK1/2 signaling pathway. nih.gov This apoptotic induction involves the intrinsic mitochondrial pathway, evidenced by an increase in the pro-apoptotic Bax protein, a decrease in the anti-apoptotic Bcl-2 protein, and reduced levels of procaspase-9 and procaspase-3. nih.gov

While extensive data on this compound is still emerging, studies on its parent compound, stigmasterol, and its derivatives provide context for their potential as anti-cancer agents. Stigmasterol itself has been shown to have anti-proliferative and pro-apoptotic effects on various cancer cell lines, including those of the breast, lung, and liver. sciopen.comnih.gov The modification of stigmasterol's functional groups can generate analogues with improved cytotoxic activity against cancer cells. crs.org.tw

The following table summarizes the observed anti-proliferative effects of a closely related hydroxylated phytosterol on a specific cancer cell line.

| Compound | Cancer Cell Line | Cell Type | Observed Effects | Citations |

|---|---|---|---|---|

| 7α-hydroxy-β-sitosterol | MCF-7 | Human Breast Adenocarcinoma | Induces apoptosis via downregulation of ERK1/2 signaling; Increases Bax/Bcl-2 ratio. | nih.gov |

Ecological Interactions and Microbiome Modulation

Involvement in Plant-Microbe Interactions

The role of phytosterols in mediating interactions between plants and microbes is an area of active research. The balance and composition of sterols within plant membranes are crucial for innate immunity against bacterial pathogens. nih.gov Changes in the ratio of stigmasterol to β-sitosterol, for instance, can influence membrane rigidity and permeability, thereby affecting microbial colonization and nutrient exchange. nih.govresearchgate.net

While direct evidence detailing the specific role of this compound in these interactions is limited, the broader class of oxysterols (oxidized sterols) is recognized for its involvement. Fungal oxysterol-binding proteins have been shown to be important for pathogen virulence and can also activate plant immune responses, suggesting that oxysterols can act as signaling molecules in these interactions. nih.govresearchgate.net The fungal sterol ergosterol, which is an oxysterol, is perceived by plants as a microbe-associated molecular pattern (MAMP), triggering defense mechanisms. researchgate.net Given that this compound is an oxidized derivative of a major plant sterol, it is plausible that it may play a role in plant defense signaling or in mediating the plant's response to microbial colonization, though further investigation is needed to confirm its specific functions.

Regulation of Gut Microbiota Composition (In Vitro and Animal Models)

Phytosterols, including 7-hydroxy derivatives of stigmasterol, have been shown to modulate the composition of gut microbiota in animal models. nih.gov In studies using mice fed a high-fat diet, treatment with a mixture of phytosterols led to significant changes in the gut microbiome structure, which was linked to beneficial effects on the host's cholesterol metabolism and alleviation of hyperlipidemia. nih.govfrontiersin.org

The administration of phytosterols was found to alter the relative abundance of specific bacterial taxa. For example, a reduction was observed in the abundance of Lactobacillus and Allobaculum, genera that have been associated with bile salt hydrolase (BSH) activity and lipid metabolism. nih.gov The hypolipidemic effects of the phytosterols were found to be dependent on the gut microbiota, as the effects were eliminated after antibiotic treatment and could be partially restored through fecal microbiota transplantation (FMT). nih.gov This indicates that the regulatory effects of phytosterols on host metabolism are, at least in part, mediated by their influence on the gut microbial community. nih.gov

The table below details the observed changes in the relative abundance of specific gut microbiota in animal models following phytosterol intervention.

| Bacterial Taxon | Observed Change in Relative Abundance | Animal Model | Associated Effects | Citations |

|---|---|---|---|---|

| Lactobacillus | Reduced | High-Fat Diet-Fed Mice | Associated with regulation of bile acid metabolism. | nih.gov |

| Allobaculum | Reduced | High-Fat Diet-Fed Mice | Positively correlated with hyperlipidemia; reduction is beneficial. | nih.gov |

Research Methodologies and Analytical Approaches for Investigation

Extraction and Sample Preparation Techniques from Biological Matrices

The initial and critical step in the analysis of 7alpha-Hydroxystigmasterol from biological samples is its efficient extraction and the removal of interfering substances. Given the complexity of biological matrices and the often low concentrations of oxysterols, sample preparation is indispensable for reliable analysis. nih.gov

A common approach begins with lipid extraction using methods like a modified Bligh/Dyer procedure, which uses a chloroform (B151607) and methanol (B129727) solvent system to isolate bulk lipids from cells or tissues. nih.govlipidmaps.org To quantify both free and esterified forms of the sterol, an alkaline hydrolysis step (saponification) is often employed. nih.gov This process uses a strong base in an alcohol solution to cleave the fatty acid esters, liberating the sterol. nih.gov This step also helps to degrade abundant interfering lipids like triglycerides and phospholipids, simplifying the sample matrix. nih.gov

Following extraction and hydrolysis, solid-phase extraction (SPE) is a widely used technique for the purification and enrichment of sterols and oxysterols. nih.govnih.govnih.gov Different types of SPE cartridges, such as C18 reversed-phase or polymeric hydrophilic-lipophilic balanced (HLB) columns, can be utilized to effectively separate the target analytes from other components. nih.govfrontiersin.org The choice of extraction method can be tailored to the specific sample type and the research objective. nih.gov For instance, a non-derivatization extraction with methyl tert-butyl ether has also been successfully used for various biospecimens. nih.gov

| Method | Principle | Application in this compound Analysis | References |

| Liquid-Liquid Extraction (e.g., Bligh/Dyer) | Partitioning of lipids into an organic solvent phase (e.g., chloroform/methanol) separate from the aqueous phase. | Initial extraction of total lipids, including this compound, from tissues, cells, or plasma. | nih.govlipidmaps.org |

| Alkaline Hydrolysis (Saponification) | Cleavage of ester bonds using a strong base to release free sterols from their esterified forms. | Measurement of total this compound content (both free and esterified forms). | nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution with a suitable solvent to isolate them from the sample matrix. | Purification and concentration of this compound after initial extraction, removing interfering compounds. | nih.govnih.govnih.govfrontiersin.org |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other structurally similar sterols and compounds present in the purified extract before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of phytosterol oxidation products because it operates at mild temperatures, allowing for the analysis of thermolabile compounds without derivatization. nih.govresearchgate.nethelsinki.fi Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) methods have been developed for sterol analysis.

NP-HPLC has been used for the determination of stigmasterol's primary oxidation products. researchgate.net RP-HPLC, often utilizing C18 columns, is also commonly employed to resolve sterols and other lipids based on their hydrophobicity. nih.gov For instance, a binary gradient of methanol and water can effectively separate a wide range of sterols. nih.gov The separation of 7alpha-hydroxylated sterols can sometimes result in two chromatographic peaks due to their isomeric features. nih.gov The development of HPLC methods is crucial for studying the formation of both primary and secondary oxidation products of phytosterols (B1254722) like stigmasterol (B192456). helsinki.fi

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of phytosterol oxidation products. nih.gov Due to the low volatility of sterols, a derivatization step is required prior to GC analysis. nih.gov Trimethylsilylation is a common derivatization technique where trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups are formed, increasing the volatility and thermal stability of the compounds. nih.govresearchgate.net

An efficient GC-MS method involves optimizing parameters such as the carrier gas flow rate and the oven temperature program to achieve the best separation of various sterol oxidation products. researchgate.net For example, a temperature program might start at 100°C and gradually increase to 300°C to elute compounds with different boiling points. researchgate.net GC-MS provides high resolution, enabling the separation of closely related isomers, and is widely used for both qualitative and quantitative analysis of these compounds. nih.gov

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Key Feature for this compound | References |

| HPLC | C18 (Reverse-Phase) | Methanol/Water Gradient | Analysis without derivatization, suitable for thermolabile compounds. | nih.govhelsinki.fi |

| GC | Fused Silica Capillary Column | Helium | High-resolution separation of isomers after derivatization (e.g., TMS ethers). | nih.govresearchgate.net |

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the structure of this compound.

Mass Spectrometry (MS) is an indispensable tool for the molecular characterization of sterol oxidation products. nih.gov When coupled with a chromatographic system (GC-MS or LC-MS), it provides both retention time data and mass spectral information, which together allow for confident identification.

In GC-MS analysis of TMS-derivatized hydroxy derivatives of phytosterols, the fragmentation patterns are key to identification. These patterns are often similar to those of the corresponding hydroxy derivatives of cholesterol, aiding in their characterization. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying sterols in complex biological samples. nih.govnih.gov The analysis is often performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in the positive ion mode. nih.govresearchgate.net In tandem MS, specific multiple reaction monitoring (MRM) transitions are used, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govwisdomlib.org This technique enhances specificity and allows for the quantification of analytes at very low concentrations. nih.govwisdomlib.org The mass spectra of the trimethylsilyl ethers of hydroxy derivatives of phytosterols, including stigmasterol, show fragmentation patterns and relative ion abundances that are similar to the corresponding derivatives of cholesterol. nih.gov

While MS provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a compound. nih.govresearchgate.net Techniques such as one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms within the molecule. researchgate.net

Specialized Techniques for Studying Oxidation Pathways and Products

Investigating the complex pathways of stigmasterol oxidation and characterizing the resultant products like this compound necessitates a range of specialized analytical techniques. These methods provide the sensitivity and specificity required to identify and quantify phytosterol oxidation products (POPs) in various matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of POPs. researchgate.net It offers high-resolution separation and definitive structural identification. However, due to the low volatility and polar nature of hydroxylated compounds like this compound, a derivatization step is required to convert them into more volatile silyl (B83357) ethers before analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a powerful alternative to GC-MS, primarily because it can often be performed without the need for derivatization. nih.govresearchgate.net This simplifies sample preparation and is particularly advantageous for analyzing thermolabile compounds. researchgate.net Both normal-phase and reversed-phase LC systems are used. nih.gov Mass spectrometry detection is considered the method of choice when coupled with LC for POP analysis due to its high selectivity. nih.gov Different ionization techniques are employed, with Atmospheric Pressure Chemical Ionization (APCI) being particularly effective for phytosterols and their oxides. researchgate.netusask.ca

Tandem Mass Spectrometry (MS/MS): To further enhance selectivity and provide robust identification, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) is utilized. nih.gov By analyzing the fragmentation patterns of ions, MS/MS offers a reliable method for identifying specific oxidation products, even in the absence of commercially available reference standards. nih.gov

Other Techniques:

HPLC with Fluorescence (FL) Detection: This method is specifically used for the detection of hydroperoxide intermediates, which are the primary oxidation products and precursors to hydroxy derivatives. It involves a post-column reaction with a reagent like diphenyl-1-pyrenylphosphine (B35221) to induce fluorescence, allowing for specific and sensitive detection. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used as a purification and enrichment technique to isolate specific classes of POPs or individual compounds from a complex mixture before analysis by other methods. nih.govacs.org

| Technique | Principle & Application | Key Features/Requirements | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds coupled with mass-based detection for identification. | Requires derivatization to increase volatility of polar analytes like this compound. | researchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation in liquid phase coupled with mass-based detection. Ideal for less volatile and thermolabile compounds. | Derivatization is often not required, simplifying sample preparation. APCI is a common ionization source. | researchgate.netnih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Coupled with GC or LC, it involves multiple stages of mass analysis for enhanced selectivity and structural confirmation. | Provides reliable identification based on specific fragmentation patterns, crucial when standards are unavailable. | nih.gov |

| HPLC with Fluorescence (FL) Detection | Specific detection of hydroperoxides (precursors to hydroxy derivatives) after they are made to fluoresce. | Requires post-column derivatization with a fluorescent reagent. | researchgate.net |

| Thin-Layer Chromatography (TLC) | Used for preparative separation and purification of oxidation products prior to instrumental analysis. | A purification/enrichment step rather than a primary analytical method. | nih.govacs.org |

Compound Index

| Compound Name |

|---|

| This compound |

| Stigmasterol |

| diphenyl-1-pyrenylphosphine |

Q & A

Q. How can researchers enhance the reproducibility of 7α-Hydroxystigmasterol studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.